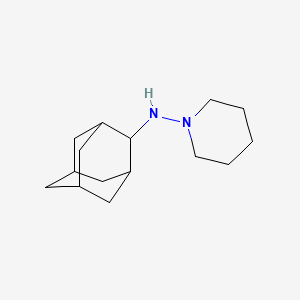
N-(2-adamantyl)piperidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-adamantyl)piperidin-1-amine is a compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)piperidin-1-amine typically involves the reaction of 2-adamantyl bromide with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-adamantyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine nitrogen .
Applications De Recherche Scientifique
N-(2-adamantyl)piperidin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(2-adamantyl)piperidin-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the piperidine ring can interact with various biological targets, such as enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-adamantyl)piperidin-1-amine include:
N-(1-adamantyl)piperidin-1-amine: Differing in the position of the adamantyl group.
N-(2-adamantyl)pyrrolidin-1-amine: Featuring a pyrrolidine ring instead of piperidine.
N-(2-adamantyl)morpholin-1-amine: Containing a morpholine ring instead of piperidine.
Uniqueness
This compound is unique due to the combination of the adamantane and piperidine structures, which provides a balance of stability, rigidity, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and therapeutic agents.
Propriétés
IUPAC Name |
N-(2-adamantyl)piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZGLBNEMNAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
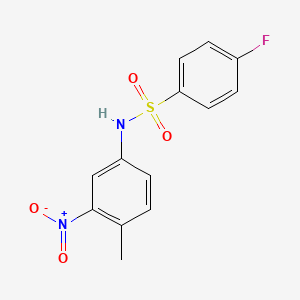
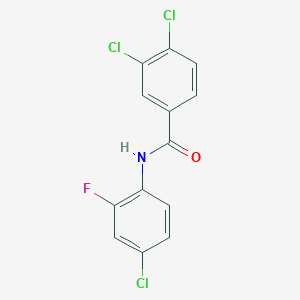
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5764618.png)
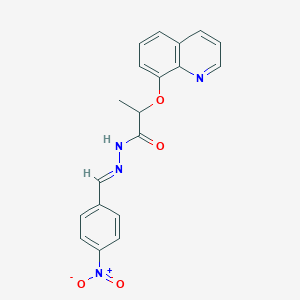
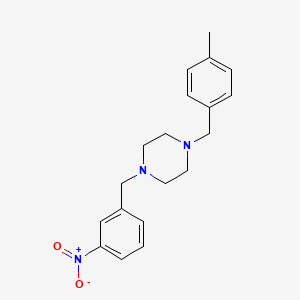
![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)
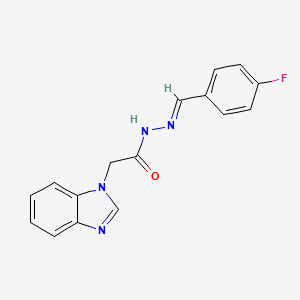
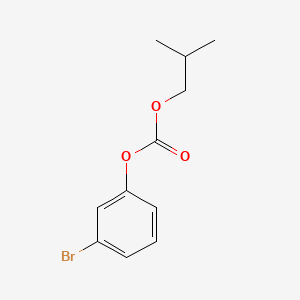
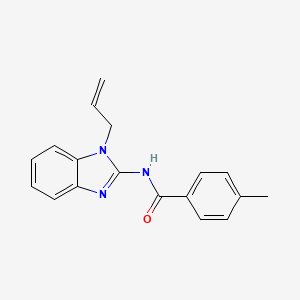
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
